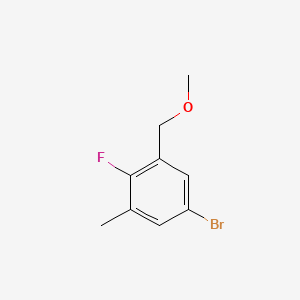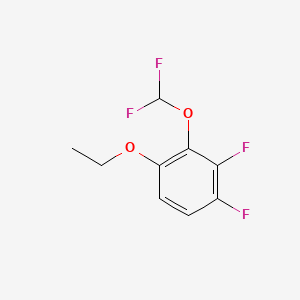
3-(4-chlorophenyl)-4-(4-pyridyl)-1H-pyridazin-6-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-chlorophenyl)-4-(4-pyridyl)-1H-pyridazin-6-one is an organic compound that belongs to the pyridazinone family. This compound is characterized by its unique structure, which includes a chlorophenyl group and a pyridyl group attached to a pyridazinone core. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-chlorophenyl)-4-(4-pyridyl)-1H-pyridazin-6-one typically involves the reaction of 4-chlorobenzaldehyde with 4-pyridinecarboxylic acid hydrazide. The reaction is carried out in the presence of a suitable catalyst and under controlled temperature conditions to ensure the formation of the desired product. The reaction can be summarized as follows:
Step 1: Condensation of 4-chlorobenzaldehyde with 4-pyridinecarboxylic acid hydrazide to form an intermediate hydrazone.
Step 2: Cyclization of the hydrazone intermediate to form the pyridazinone ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality this compound.
Chemical Reactions Analysis
Types of Reactions
3-(4-chlorophenyl)-4-(4-pyridyl)-1H-pyridazin-6-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the chlorine atom.
Major Products Formed
Oxidation: Formation of oxides or hydroxyl derivatives.
Reduction: Formation of reduced pyridazinone derivatives.
Substitution: Formation of substituted pyridazinone derivatives with various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(4-chlorophenyl)-4-(4-pyridyl)-1H-pyridazin-6-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways may vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
3-(4-chlorophenyl)-4-(4-pyridyl)-1H-pyridazin-3-one: Similar structure but with a different position of the pyridazinone ring.
3-(4-bromophenyl)-4-(4-pyridyl)-1H-pyridazin-6-one: Similar structure with a bromine atom instead of chlorine.
3-(4-chlorophenyl)-4-(3-pyridyl)-1H-pyridazin-6-one: Similar structure with a different position of the pyridyl group.
Uniqueness
3-(4-chlorophenyl)-4-(4-pyridyl)-1H-pyridazin-6-one is unique due to its specific arrangement of the chlorophenyl and pyridyl groups, which can influence its chemical reactivity and biological activity
Properties
Molecular Formula |
C15H10ClN3O |
|---|---|
Molecular Weight |
283.71 g/mol |
IUPAC Name |
3-(4-chlorophenyl)-4-pyridin-4-yl-1H-pyridazin-6-one |
InChI |
InChI=1S/C15H10ClN3O/c16-12-3-1-11(2-4-12)15-13(9-14(20)18-19-15)10-5-7-17-8-6-10/h1-9H,(H,18,20) |
InChI Key |
OFUUTHZGJFRDFG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=NNC(=O)C=C2C3=CC=NC=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



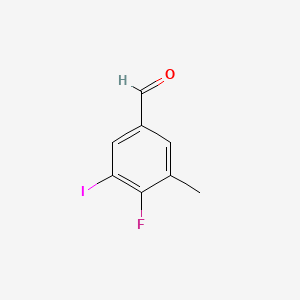

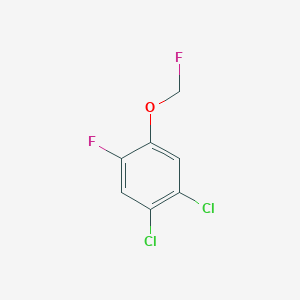

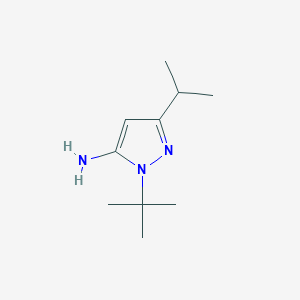

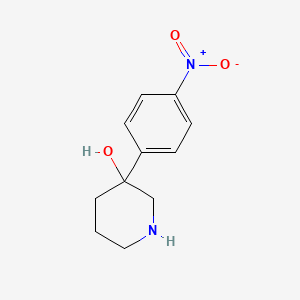



![1-benzyl-3-broMo-1H-pyrazolo[4,3-b]pyridine-5-carbonitrile](/img/structure/B14037088.png)
